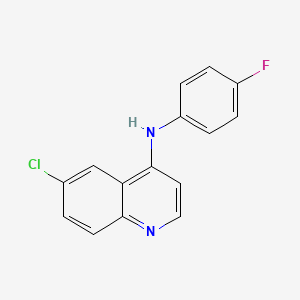![molecular formula C29H32N4O3S B2696496 N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476452-55-8](/img/structure/B2696496.png)
N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like this one, which contain adamantane, triazole, and carboxamide groups, are often studied for their potential biological activities. Adamantane is a diamondoid, a class of compounds known for their stability and unique chemical properties . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms, and they are often used in medicinal chemistry due to their bioisosteric properties . Carboxamides are functional groups that are often found in bioactive compounds .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including the formation of the adamantane core, the introduction of the triazole ring, and the attachment of the carboxamide group . The specific synthesis route would depend on the exact structure of the compound and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of such a compound would depend on the specific functional groups present and their arrangement within the molecule . For example, the triazole ring might undergo reactions with electrophiles, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound, including its solubility, melting point, and stability, could be determined using various analytical techniques . These properties are important for understanding how the compound behaves in different environments .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Inflammatory Activities
Adamantane derivatives have been extensively studied for their potential in medicinal chemistry, particularly their antimicrobial and anti-inflammatory properties. For instance, a study on novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols highlighted potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity in animal models (Al-Abdullah et al., 2014). This suggests that compounds structurally related to the target molecule could potentially exhibit similar biological activities.
Materials Science
Adamantane and its derivatives also find applications in materials science, particularly in the synthesis of novel polyamides and polyimides with enhanced thermal stability and mechanical properties. For example, new polyamides containing adamantyl moieties have been developed, showing high glass transition temperatures and significant thermal stability, which are crucial for advanced material applications (Chern et al., 1998). This underscores the potential of adamantane derivatives in creating new materials with desirable physical properties.
Pharmacological Activities
The pharmacological potential of adamantane derivatives extends beyond antimicrobial and anti-inflammatory applications. For instance, adamantane-isothiourea hybrids have been synthesized and evaluated for their in vitro antimicrobial and in vivo hypoglycemic activities, revealing significant therapeutic potential (Al-Wahaibi et al., 2017). This highlights the versatility of adamantane derivatives in pharmacological research, suggesting that compounds like N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide may have unexplored therapeutic applications.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on a compound like this could involve studying its biological activity, optimizing its synthesis, or investigating its potential applications . For example, it might be studied as a potential drug candidate, or it could be used as a building block for the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3S/c1-36-24-9-7-23(8-10-24)33-26(31-32-28(33)37-18-25(34)22-5-3-2-4-6-22)17-30-27(35)29-14-19-11-20(15-29)13-21(12-19)16-29/h2-10,19-21H,11-18H2,1H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYXCKRDCIFCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

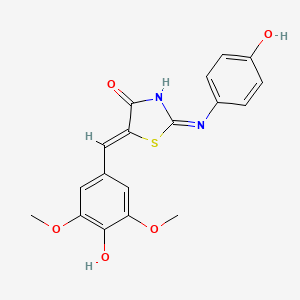
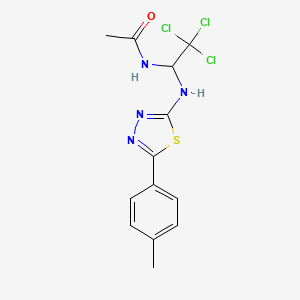

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2696419.png)
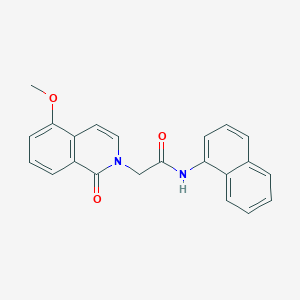
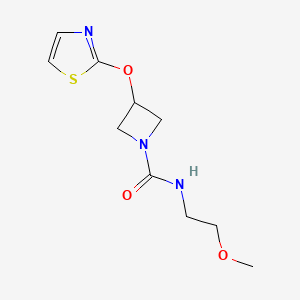

![Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate](/img/structure/B2696424.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2696429.png)

![Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2696431.png)
![2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2696432.png)
